Cas no 64985-85-9 (2,5-Dichlorobenzoyl cyanide)

2,5-Dichlorobenzoyl cyanide is a versatile organic intermediate used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its molecular structure, featuring both a benzoyl cyanide group and dichloro substitution, enables selective reactivity in nucleophilic addition and substitution reactions. The compound is particularly valued for its role in constructing heterocyclic frameworks and as a precursor to active pharmaceutical ingredients (APIs). Its high purity and stability under controlled conditions make it suitable for precision applications in fine chemical manufacturing. Proper handling is required due to its reactivity, and it should be stored in a cool, dry environment to maintain integrity.
2,5-Dichlorobenzoyl cyanide structure
2,5-Dichlorobenzoyl cyanide structure
Product Name:2,5-Dichlorobenzoyl cyanide
CAS No:64985-85-9
MF:C8H3Cl2NO
MW:200.021519899368
CID:58256
PubChem ID:3017546
Update Time:2025-10-23

2,5-Dichlorobenzoyl cyanide Chemical and Physical Properties

Names and Identifiers

    • 2,5-Dichlorobenzoyl cyanide
    • (2,5-Dichlorophenyl)oxoacetonitrile
    • 2,4-DIETHOXY-BENZALDEHYDE
    • 2,5-Dichlorobenzoylcyanide
    • SCHEMBL5666049
    • DTXSID20983543
    • MFCD09263703
    • EN300-659024
    • 64985-85-9
    • 2,5-Dichlorobenzene-1-carbonyl cyanide
    • EINECS 265-298-9
    • FT-0690258
    • NS00056755
    • W-104811
    • Benzeneacetonitrile, 2,5-dichloro-?-oxo-; 2,5-Dichlorobenzoyl cyanide
    • AKOS027383825
    • OCMOGGGMWSRSAG-UHFFFAOYSA-N
    • Benzeneacetonitrile, 2,5-dichloro-a-oxo-; 2,5-Dichlorobenzoyl cyanide
    • G45860
    • MDL: MFCD09263703
    • Inchi: 1S/C8H3Cl2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3H
    • InChI Key: OCMOGGGMWSRSAG-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(C#N)=O)Cl

Computed Properties

  • Exact Mass: 198.95900
  • Monoisotopic Mass: 198.959
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 40.9A^2

Experimental Properties

  • Density: 1.446
  • Boiling Point: 303.9 ºC at 760 mmHg
  • Flash Point: 137.6ºC
  • Refractive Index: 1.579
  • PSA: 40.86000
  • LogP: 2.69968

2,5-Dichlorobenzoyl cyanide Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

2,5-Dichlorobenzoyl cyanide Pricemore >>

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Additional information on 2,5-Dichlorobenzoyl cyanide

Professional Introduction to 2,5-Dichlorobenzoyl cyanide (CAS No: 64985-85-9)

2,5-Dichlorobenzoyl cyanide, with the chemical formula C₇H₃Cl₂NO and CAS number 64985-85-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and agrochemical research. This compound serves as a versatile intermediate in the synthesis of various biologically active molecules, making it a subject of extensive study in medicinal chemistry. Its unique structural features, particularly the presence of both chloro and cyano substituents on a benzoyl backbone, contribute to its reactivity and utility in multiple synthetic pathways.

The 2,5-Dichlorobenzoyl cyanide molecule exhibits a distinct electronic and steric environment due to the electron-withdrawing nature of the cyano group and the electron-donating effects of the chlorine atoms. This combination makes it an attractive building block for designing novel heterocyclic compounds, which are widely explored for their potential pharmacological properties. Recent advancements in computational chemistry have enabled researchers to predict the binding affinities of derivatives of this compound with various biological targets, including enzymes and receptors involved in metabolic disorders.

In recent years, there has been a surge in interest regarding the development of small-molecule inhibitors for therapeutic applications. The 2,5-Dichlorobenzoyl cyanide scaffold has been incorporated into several drug candidates that are currently undergoing preclinical evaluation. For instance, studies have demonstrated its role in generating compounds with inhibitory activity against certain kinases, which are implicated in cancer progression. The structural modifications introduced at the 2- and 5-positions of the benzene ring have been strategically optimized to enhance binding interactions with target proteins.

The synthesis of 2,5-Dichlorobenzoyl cyanide typically involves multi-step organic transformations, starting from commercially available precursors such as 2,5-dichlorobenzaldehyde. The introduction of the cyano group is commonly achieved through nucleophilic addition or condensation reactions under controlled conditions. Researchers have reported efficient synthetic protocols that minimize byproduct formation and maximize yield, ensuring scalability for industrial applications. These methodologies align with green chemistry principles by employing catalytic systems that reduce waste and energy consumption.

One of the most compelling aspects of 2,5-Dichlorobenzoyl cyanide is its versatility in constructing complex molecular architectures. Medicinal chemists have leveraged this compound to develop libraries of derivatives for high-throughput screening (HTS) campaigns. The resulting hits have been further refined through structure-activity relationship (SAR) studies to identify lead compounds with improved pharmacokinetic profiles. This iterative process underscores the importance of 2,5-Dichlorobenzoyl cyanide as a cornerstone in modern drug discovery efforts.

The agrochemical sector has also recognized the potential of 2,5-Dichlorobenzoyl cyanide as a precursor for developing novel pesticides and herbicides. Its structural motif is found in several commercial products that exhibit potent activity against pests while maintaining environmental safety. Ongoing research focuses on enhancing the selectivity and efficacy of these compounds through rational design principles derived from mechanistic insights into their biological action.

From a computational perspective, molecular modeling techniques have been instrumental in understanding the interactions between 2,5-Dichlorobenzoyl cyanide derivatives and biological targets. Advanced software tools allow researchers to visualize binding modes and predict metabolic stability, which are critical factors in drug development. These simulations have guided synthetic modifications aimed at improving drug-like properties such as solubility and bioavailability.

The future prospects of 2,5-Dichlorobenzoyl cyanide are promising, with emerging applications in material science and nanotechnology. Its ability to form coordination complexes with metal ions has opened new avenues for developing functional materials with applications in catalysis and electronics. As research continues to uncover novel uses for this compound, its significance in interdisciplinary fields is likely to grow further.

In conclusion,2,5-Dichlorobenzoyl cyanide (CAS No: 64985-85-9) remains a pivotal compound in synthetic chemistry due to its broad utility across multiple industries. The ongoing exploration of its derivatives continues to yield innovative solutions in medicine and agriculture. With advancements in synthetic methodologies and computational tools,2,5-Dichlorobenzoyl cyanide is poised to play an even more central role in addressing global challenges through scientific innovation.

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